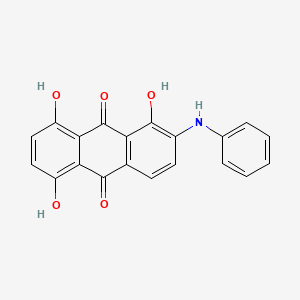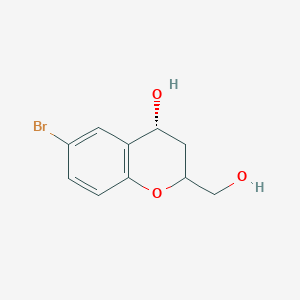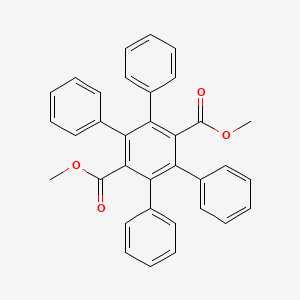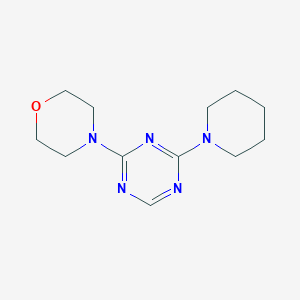
2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine is a heterocyclic compound that features both piperidine and morpholine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine typically involves the reaction of piperidine and morpholine with a triazine derivative. One common method includes the nucleophilic substitution reaction where piperidine and morpholine are reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective substitution of chlorine atoms by the amine groups.
Industrial Production Methods
In an industrial setting, the production of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be further functionalized with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanuric chloride in dichloromethane or acetonitrile at low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols depending on the degree of reduction .
Scientific Research Applications
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact pathways involved depend on the specific biological target being investigated .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)piperidine
- 4-(4-(Morpholin-1-yl)-1,3,5-triazin-2-yl)morpholine
- 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)aniline
Uniqueness
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
144574-28-7 |
|---|---|
Molecular Formula |
C12H19N5O |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(4-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C12H19N5O/c1-2-4-16(5-3-1)11-13-10-14-12(15-11)17-6-8-18-9-7-17/h10H,1-9H2 |
InChI Key |
JZRBBCBHZOUVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



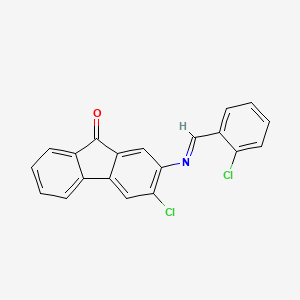
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
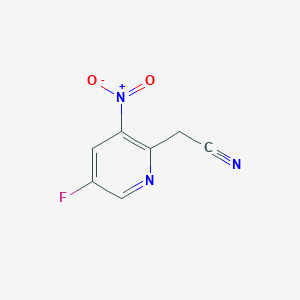
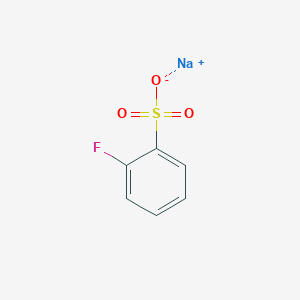
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)

